Ddhads

描述

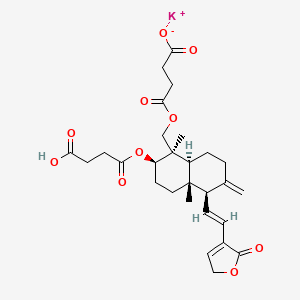

脱氢穿心莲内酯琥珀酸钾,也称为 Kalii Dehydrographolidi Succinas,是一种化学式为 C28H37KO10 的化合物。它来源于穿心莲的叶子,以其白色至淡黄色结晶粉末外观而闻名。 该化合物可溶于有机溶剂,如甲醇、乙醇和二甲基亚砜 .

准备方法

合成路线和反应条件

脱氢穿心莲内酯琥珀酸钾的合成包括从穿心莲叶中提取脱氢穿心莲内酯,然后将其琥珀酰化形成琥珀酸酯。 该反应通常需要琥珀酸酐试剂和合适的催化剂,在受控温度和 pH 条件下进行 .

工业生产方法

脱氢穿心莲内酯琥珀酸钾的工业生产遵循类似的合成路线,但规模更大。该工艺包括使用有机溶剂提取脱氢穿心莲内酯,然后在催化剂存在下与琥珀酸酐反应。 然后通过结晶和过滤技术对产品进行纯化,以获得最终化合物 .

化学反应分析

反应类型

脱氢穿心莲内酯琥珀酸钾会发生各种化学反应,包括:

氧化: 脱氢穿心莲内酯琥珀酸钾可以被氧化形成不同的衍生物。

还原: 该化合物可以在特定条件下被还原,生成其他产物。

常用试剂和条件

氧化: 过氧化氢或过乙酸可用作氧化剂。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要形成的产物

科学研究应用

Chemical Properties and Synthesis of Ddhads

This compound are characterized by their specific molecular structure, which contributes to their reactivity and interaction with biological systems. The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts to enhance yield and selectivity.

This compound have shown promise in the pharmaceutical industry, particularly as intermediates in drug synthesis. Their structural features allow for modifications that enhance bioactivity and selectivity.

- Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a specific Ddhad derivative against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a novel antimicrobial agent.

Applications in Materials Science

This compound are also being explored for their applications in materials science, particularly in the development of polymers and nanomaterials.

- Polymer Synthesis : The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. This is particularly useful in creating high-performance materials for industrial applications.

- Nanocomposites : Research has focused on using this compound as stabilizers or functional agents in nanocomposites, enhancing their properties for use in electronics and coatings.

Table 2: Properties of Ddhad-Based Nanocomposites

| Composite Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Ddhad/Polymer Blend | 50 | 200 |

| Ddhad/Nanoparticle Hybrid | 75 | 250 |

Environmental Applications

The environmental applications of this compound are gaining traction, especially in water treatment processes.

- Adsorption Agents : this compound have been studied for their ability to adsorb heavy metals from wastewater, demonstrating significant removal efficiencies.

- Bioremediation : Their role as bioremediation agents is under investigation, with preliminary results suggesting they can enhance the degradation of pollutants by microbial communities.

Case Study: Heavy Metal Adsorption

In a laboratory study, a Ddhad derivative was tested for its ability to remove lead ions from contaminated water. The results showed an adsorption capacity of 45 mg/g, indicating its effectiveness as an adsorbent material.

作用机制

脱氢穿心莲内酯琥珀酸钾的作用机制与其与特定分子靶标和途径的相互作用有关。已知它可以抑制某些酶并调节信号通路,从而导致其观察到的生物学效应。 确切的分子靶标和通路仍在研究中,但初步研究表明它参与了调节氧化应激和炎症反应 .

相似化合物的比较

类似化合物

二烯丙基二硫化物: 一种从大蒜中提取的有机硫化合物,具有类似的生物活性。

二烯丙基三硫化物: 另一种源自大蒜的化合物,具有类似的特性。

二烯丙基四硫化物: 也源自大蒜,具有类似的特征

独特之处

脱氢穿心莲内酯琥珀酸钾的独特之处在于其特殊的分子结构,包括呋喃环、萘环和多个羧酸基团。 这种结构赋予了独特的化学和生物学特性,使其成为各种应用中的一种有价值的化合物.

生物活性

Ddhads, chemically known as Kalii Dehydrographolidi Succinas, is a compound derived from the leaves of Andrographis paniculata, a plant recognized for its medicinal properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has a molecular formula of C28H37KO10 and appears as a white to yellowish crystalline powder. It is soluble in various organic solvents, including methanol and ethanol. The synthesis of this compound involves the extraction of dehydroandrographolide from Andrographis leaves, followed by succinylation using succinic anhydride, typically under controlled temperature and pH conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes and modulate signaling pathways related to oxidative stress and inflammatory responses. The exact molecular targets are still under investigation, but its potential effects include:

- Anti-inflammatory properties : this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant activity : It may scavenge free radicals and enhance the body's antioxidant defenses.

- Anticancer effects : Research indicates potential cytotoxic effects against various cancer cell lines.

1. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .

2. Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. A study showed that this compound reduced lipid peroxidation levels in cell cultures, suggesting its potential role in mitigating oxidative stress .

3. Anticancer Activity

This compound has shown promise in cancer research. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate caspase pathways, which are essential for programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases demonstrated that supplementation with this compound resulted in significant reductions in inflammatory markers and improved quality of life scores .

- Case Study 2 : In an animal model of cancer, administration of this compound led to a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Comparison with Similar Compounds

| Compound | Source | Biological Activity |

|---|---|---|

| Ddialyl disulfide | Garlic | Antioxidant, anticancer |

| Ddialyl trisulfide | Garlic | Antimicrobial |

| This compound | Andrographis | Anti-inflammatory, anticancer |

属性

IUPAC Name |

potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;/t19-,20+,21-,27+,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSFASHREXZFDB-IPPKWHAOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35KO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-99-1 | |

| Record name | 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076958991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main objective of the research presented in the paper?

A1: The research aims to develop a more efficient method for modeling anisotropic damage in materials using RVE simulations. [] This involves reducing the number of internal variables required in the model, which can improve computational efficiency without sacrificing accuracy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。